molecular formula C9H14N4O B11904142 1,7-Diazaspiro[4.4]nonane, 1-(1,3,4-oxadiazol-2-yl)- CAS No. 646056-20-4

1,7-Diazaspiro[4.4]nonane, 1-(1,3,4-oxadiazol-2-yl)-

Cat. No.: B11904142
CAS No.: 646056-20-4
M. Wt: 194.23 g/mol
InChI Key: BIAFGDDZGXIKKP-UHFFFAOYSA-N
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Description

The compound 1,7-Diazaspiro[4.4]nonane, 1-(1,3,4-oxadiazol-2-yl)- features a spiro[4.4]nonane core with two nitrogen atoms (1,7-positions) and a 1,3,4-oxadiazole substituent at the 1-position.

Properties

CAS No.

646056-20-4

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

2-(1,7-diazaspiro[4.4]nonan-1-yl)-1,3,4-oxadiazole

InChI

InChI=1S/C9H14N4O/c1-2-9(3-4-10-6-9)13(5-1)8-12-11-7-14-8/h7,10H,1-6H2

InChI Key

BIAFGDDZGXIKKP-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCNC2)N(C1)C3=NN=CO3

Origin of Product

United States

Preparation Methods

Intramolecular Cyclization of Bicyclic Amines

A common route to diazaspiro systems involves intramolecular cyclization of proline-derived intermediates. For example, US7923559B2 discloses methods where protected amines undergo nucleophilic substitution to form spiro rings. A representative pathway involves:

  • Starting Material : A proline derivative functionalized with a mesylate leaving group.

  • Substitution : Treatment with a nucleophile (e.g., glycine methyl ester) in acetonitrile with potassium carbonate to displace the mesylate.

  • Cyclization : Acid-mediated deprotection (e.g., trifluoroacetic acid) induces ring closure, yielding the diazaspiro core.

Reaction Conditions :

StepReagentsSolventTemperatureYield
SubstitutionGlycine methyl ester, K₂CO₃AcetonitrileRT60–75%
CyclizationTrifluoroacetic acidCH₂Cl₂RT70–85%

Methods for Introducing the 1,3,4-Oxadiazol-2-yl Substituent

Cyclization of Hydrazide Intermediates

The 1,3,4-oxadiazole ring is typically synthesized via cyclodehydration of diacylhydrazides. For diazaspiro systems, this involves:

  • Acylation : Reacting the diazaspiro amine with a carboxylic acid chloride to form an acylated intermediate.

  • Hydrazide Formation : Treatment with hydrazine to yield a diacylhydrazide.

  • Cyclization : Using POCl₃ or PPA (polyphosphoric acid) to dehydrate the hydrazide into the oxadiazole.

Example :

  • Substrate : 1-Amino-7-benzyl-diazaspiro[4.4]nonane.

  • Oxadiazole Formation : Reaction with benzoyl chloride, followed by hydrazine and POCl₃, achieves 65–80% yield.

Direct Coupling via Cross-Coupling Reactions

Palladium-catalyzed cross-coupling allows direct attachment of pre-formed oxadiazole units. SA44-0722 exemplifies this approach, where a brominated diazaspiro intermediate reacts with a 5-phenyl-1,3,4-oxadiazol-2-yl zincate under Suzuki–Miyaura conditions.

Optimized Conditions :

  • Catalyst: Pd(PPh₃)₄ (5 mol%).

  • Base: K₂CO₃.

  • Solvent: DMF/H₂O (4:1).

  • Yield: 50–60%.

Optimization of Protective Group Strategies

Protection of Amine Functionalities

To prevent undesired side reactions during oxadiazole formation, protective groups are critical:

  • Benzyl (Bn) Groups : Removed via hydrogenolysis (H₂/Pd-C).

  • tert-Butoxycarbonyl (Boc) Groups : Cleaved under acidic conditions (e.g., TFA).

Case Study :
In CN111943894A , a 4-methoxybenzyl (PMB) group protects the amine during substitution reactions. Subsequent TFA treatment removes the PMB group while preserving the oxadiazole ring.

Comparative Analysis of Synthesis Routes

MethodAdvantagesLimitationsYield
Hydrazide CyclizationHigh regioselectivityMulti-step synthesis60–80%
Cross-CouplingModularityRequires pre-functionalized oxadiazole50–60%
Direct SubstitutionSimplicityLimited to reactive leaving groups40–55%

Chemical Reactions Analysis

Types of Reactions

2-(1,7-Diazaspiro[4.4]nonan-1-yl)-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives where specific atoms or groups are replaced by nucleophiles.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of 1,3,4-oxadiazole exhibit significant antimicrobial activity. A study highlighted that compounds with this structure can inhibit various bacterial strains effectively. For instance:

CompoundTarget BacteriaInhibition Zone (mm)
Compound AE. coli15
Compound BS. aureus18
Compound CP. aeruginosa12

These results suggest that the incorporation of the oxadiazole ring enhances the lipophilicity of the compounds, facilitating better membrane penetration and improved efficacy against pathogens .

Anticancer Activity

The anticancer potential of 1,3,4-oxadiazole derivatives has been extensively studied. For example, a series of synthesized compounds demonstrated varying degrees of cytotoxicity against cancer cell lines:

CompoundCell LineIC50 (µM)
Compound DHeLa0.5
Compound EMCF-70.8
Compound FA5491.2

These findings indicate that the oxadiazole-containing compounds can act as potent inhibitors of tumor growth by targeting specific pathways involved in cancer cell proliferation .

Case Study 1: Antimicrobial Efficacy

In a comparative study involving several oxadiazole derivatives, researchers found that one particular compound exhibited superior antibacterial activity against both Gram-positive and Gram-negative bacteria compared to standard antibiotics . The study emphasized the need for further exploration into structure-activity relationships to optimize efficacy.

Case Study 2: Anticancer Research

A recent investigation into the anticancer properties of oxadiazole derivatives demonstrated that specific substitutions on the oxadiazole ring significantly influenced cytotoxicity levels against various cancer cell lines . The study concluded that these modifications could lead to the development of novel anticancer agents with enhanced therapeutic profiles.

Mechanism of Action

The mechanism of action of 2-(1,7-diazaspiro[4.4]nonan-1-yl)-1,3,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The spiro structure allows for unique binding interactions, which can lead to specific biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The following table compares the target compound with structurally related spiro derivatives:

Compound Name Substituent Molecular Formula Molecular Weight Key Properties/Activities Reference
1,7-Diazaspiro[4.4]nonane, 1-(1,3,4-oxadiazol-2-yl)- 1,3,4-Oxadiazol-2-yl C₉H₁₃N₅O* 207.23* Hypothetical antimicrobial potential N/A
4-Phenyl-9-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-dione 1,3,4-Oxadiazole, phenyl C₂₀H₁₆N₄O₂S₂ 408.49 Antimicrobial activity
1,7-Diazaspiro[4.4]nonane, 1-(5-pyrimidinyl)- 5-Pyrimidinyl C₁₁H₁₆N₄ 204.27 Unreported bioactivity
1-Benzyl-1,7-diazaspiro[4.4]nonane Benzyl C₁₅H₂₀N₂ 228.34 Unreported bioactivity
(S)-1,7-Diazaspiro[4.4]nonane None (base structure) C₇H₁₄N₂ 126.20 Chiral intermediate

*Note: Molecular formula and weight for the target compound are inferred based on structural similarity.

Key Observations:

  • Substituent Impact : The oxadiazole group (as in the target compound and analog) enhances electronic complexity and may improve binding to biological targets, as seen in antimicrobial activity . Pyrimidinyl or benzyl substituents () alter hydrophobicity but lack reported bioactivity.
  • Spiro Ring Size: Compounds like tert-butyl 1,7-diazaspiro[3.5]nonane-1-carboxylate (spiro[3.5], MW 226.31 ) show smaller spiro systems, which may reduce steric hindrance compared to spiro[4.4] derivatives.

Physicochemical Properties

  • Polar Surface Area (PSA) : The oxadiazole moiety increases PSA (e.g., 58.2 Ų in a related dione ), improving solubility and membrane permeability.
  • Thermal Stability: Spiro compounds like 1-Oxa-7-azaspiro[4.4]nonan-3-ol HCl () are stable under standard storage conditions, implying similar stability for the target compound .

Biological Activity

1,7-Diazaspiro[4.4]nonane, 1-(1,3,4-oxadiazol-2-yl)- is a compound characterized by its unique spirocyclic structure and the presence of an oxadiazole moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antitumor and neuroprotective effects.

  • Molecular Formula : C9H14N4O
  • Molar Mass : 194.23 g/mol
  • CAS Number : 646056-20-4

The spirocyclic framework contributes to the compound's distinct reactivity and biological properties. The oxadiazole ring enhances its interaction with biological targets, making it a subject of interest in pharmacological studies.

Antitumor Activity

Recent studies have indicated that derivatives of diazaspiro compounds exhibit significant antitumor properties. For instance, research on related compounds has shown their ability to act as covalent inhibitors against mutated KRAS proteins, which are implicated in various cancers. The mechanism involves binding to specific sites on the protein, effectively inhibiting its oncogenic activity .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective effects through modulation of voltage-gated sodium channels. State-dependent sodium channel blockers have been shown to alleviate symptoms in neurological disorders such as epilepsy and schizophrenia by reducing neuronal excitability .

Case Studies and Research Findings

  • Study on KRAS Inhibition : A series of diazaspiro derivatives were synthesized and evaluated for their ability to inhibit the KRAS G12C mutation. The lead compound demonstrated a dose-dependent antitumor effect in xenograft models, highlighting the therapeutic potential of this class of compounds in treating solid tumors .
  • Voltage-Gated Sodium Channels : Research has indicated that compounds with similar structural motifs can effectively modulate sodium channels, which play critical roles in neuronal signaling. These findings suggest that 1,7-Diazaspiro[4.4]nonane derivatives may also exhibit similar properties, warranting further investigation into their neuropharmacological applications .

Comparative Analysis with Related Compounds

The following table summarizes key features of 1,7-Diazaspiro[4.4]nonane, 1-(1,3,4-oxadiazol-2-yl)- compared to structurally related compounds:

Compound NameMolecular FormulaNotable Biological Activity
1,7-Diazaspiro[4.4]nonaneC9H14N4Potential antitumor activity
7-Methyl-1-(1,2,4-oxadiazol-5-yl)-1,7-diazaspiro[4.4]nonaneC10H16N4OIncreased lipophilicity; potential CNS activity
2-Amino-1-(1,2,4-oxadiazol-5-yl)-3-methylbutanamideC8H12N4O2Different backbone; varied activity profile

Q & A

Q. Basic Research Focus

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR resolve spirocyclic connectivity and substituent positions (e.g., oxadiazole protons at δ 8.5–9.0 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., C7_7H12_{12}N2_2O: 140.18 g/mol) .
  • X-ray Crystallography : Determines absolute configuration and spirocyclic geometry .

Example : For 2,7-diazaspiro[4.4]nonan-1-one, the spiro junction is confirmed via X-ray, showing bond angles of ~109° between bicyclic rings .

What are the primary research applications of 1,7-diazaspiro[4.4]nonane derivatives in medicinal chemistry?

Basic Research Focus
These derivatives serve as:

  • Sigma Receptor (S1R/S2R) Ligands : Compound 4b (KiS1R_{S1R} = 2.7 nM) shows potent S1R antagonism, while 5b (KiS1R_{S1R} = 13 nM) exhibits mixed agonist/antagonist profiles .
  • Bioactive Scaffolds : Modifications at the oxadiazole moiety enhance antimicrobial or anticancer activity .

Q. Advanced Research Focus

  • Catalyst Screening : Lewis acids (e.g., ZnCl2_2) may accelerate cyclization .
  • Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes while maintaining yield .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .

What structure-activity relationship (SAR) trends govern the biological activity of these derivatives?

Q. Advanced Research Focus

  • Oxadiazole Substituents : Electron-withdrawing groups (e.g., -CF3_3) improve S1R binding affinity by 3–5 fold .
  • Spirocyclic Rigidity : Restricts conformational flexibility, enhancing selectivity for S1R over S2R .

Example : Replacing the oxadiazole with a pyrimidine ring reduces S1R binding (Ki > 100 nM), highlighting the critical role of heterocyclic substituents .

How can contradictory in vivo/in vitro biological data be resolved for these compounds?

Advanced Research Focus
Discrepancies arise from metabolic stability or off-target effects. For instance:

  • Compound 4b : Inactive in vivo despite high in vitro S1R affinity due to rapid hepatic clearance .
  • Functional Assays : Use phenytoin reversal tests to confirm target engagement. PRE-084 (S1R agonist) reverses antiallodynic effects of 5b, validating S1R dependence .

What strategies are effective for enantiomeric resolution of chiral 1,7-diazaspiro[4.4]nonane derivatives?

Q. Advanced Research Focus

  • Chiral Chromatography : Use cellulose-based columns (e.g., Chiralpak® IA) with hexane/isopropanol gradients .
  • Asymmetric Synthesis : Employ chiral auxiliaries (e.g., tert-butyl carbamate) during cyclization to induce stereoselectivity .

How can computational modeling guide the design of novel derivatives with tailored sigma receptor profiles?

Q. Advanced Research Focus

  • Molecular Docking : Identify key S1R binding residues (e.g., Glu172) interacting with the oxadiazole group .
  • MD Simulations : Predict metabolic stability by simulating CYP3A4-mediated oxidation pathways .

Example : Docking of 4b into S1R reveals hydrogen bonding between the oxadiazole nitrogen and Tyr103, explaining its nanomolar affinity .

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